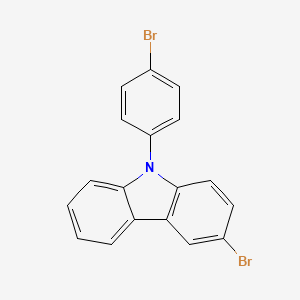

3-Bromo-9-(4-bromophenyl)-9H-carbazole

描述

Overview of Carbazole-Based Compounds in Materials Science

Carbazole-based compounds constitute a critical class of aromatic heterocycles with a tricyclic structure comprising two benzene rings fused to a central nitrogen-containing five-membered ring. Their extended π-conjugation and electron-rich character enable exceptional hole-transport properties, making them indispensable in organic electronics. These materials exhibit tunable optoelectronic behaviors through structural modifications, such as alkyl chain substitution or halogenation, which modulate solubility, thermal stability, and charge-carrier mobility. Key applications include:

- Organic Light-Emitting Diodes (OLEDs) : As host materials for emissive layers, carbazoles enhance triplet exciton confinement and energy transfer efficiency.

- Organic Thin-Film Transistors (OTFTs) : Derivatives like diindolo[3,2-b:2',3'-h]carbazole demonstrate hole mobilities up to 10⁻³ cm² V⁻¹ s⁻¹ with exceptional air stability.

- Photocatalysts and Sensors : Carbazole's UV-visible absorption spectrum facilitates applications in light harvesting and chemical detection.

Table 1: Comparative Properties of Select Carbazole Derivatives

*Estimated via computational models.

Historical Context of this compound Development

The synthesis of halogenated carbazoles emerged in the late 20th century, driven by demands for high-performance organic semiconductors. While carbazole itself was first isolated from coal tar in 1872, brominated variants gained prominence post-2000 with advances in cross-coupling reactions. The targeted compound, this compound (CAS 1226860-66-7), was developed through iterative optimization of Ullmann and Suzuki-Miyaura couplings. Early routes involved:

Significance in Modern Organic Electronics Research

This compound’s bifunctional bromination at the 3-position of carbazole and the 4-position of the phenyl group enables precise structural engineering:

- Bandgap Tuning : Bromine’s electron-withdrawing effect lowers HOMO levels (-5.7 eV), improving hole injection efficiency in OLEDs.

- Synthetic Versatility : The bromine atoms serve as reactive sites for further functionalization via palladium-catalyzed cross-couplings, facilitating dendritic or polymeric architectures.

- Thermal Resilience : Decomposition temperatures exceed 300°C, ensuring stability during vacuum deposition processes.

Notably, its derivatives are integral to high-efficiency blue phosphorescent OLEDs , where they suppress exciton quenching and reduce driving voltages.

Current Research Landscape and Key Challenges

Recent studies focus on:

- Morphology Control : Achieving crystalline thin films via solution processing remains challenging due to bromine’s steric effects.

- Charge Trapping : Trace isomeric impurities (e.g., 2-bromo derivatives) introduce deep traps, reducing device lifetimes.

- Scalable Synthesis : Optimizing atom economy in multi-step reactions while minimizing heavy-metal catalysts.

属性

IUPAC Name |

3-bromo-9-(4-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNLPNWEQKBULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226860-66-7 | |

| Record name | 3-Bromo-9-(4-bromophenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole typically involves the N-arylation of carbazole derivatives. One common method includes the reaction of 3-Bromo-9H-carbazole with 4-Bromofluorobenzene in the presence of a base such as caesium carbonate in N,N-dimethylformamide. The reaction is carried out at elevated temperatures, around 150°C, for 24 hours .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atoms in 3-Bromo-9-(4-bromophenyl)-9H-carbazole can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The carbazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of carbazole quinones.

Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.

科学研究应用

Organic Electronics

Organic Semiconductors:

3-Bromo-9-(4-bromophenyl)-9H-carbazole is primarily used as a building block in the synthesis of organic semiconductors. Its structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of bromine atoms enhances its electronic properties, contributing to improved efficiency in devices.

Case Study:

A study demonstrated that incorporating this compound into OLEDs resulted in enhanced luminescent properties and improved device performance compared to devices using simpler carbazole derivatives. The increased halogenation provided better stability and efficiency under operational conditions.

Medicinal Chemistry

Pharmaceutical Intermediates:

In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents. Derivatives of this compound have shown promising biological activities, including anticancer and antimicrobial properties.

Case Study:

Research highlighted the synthesis of various derivatives of this compound that exhibited significant cytotoxic effects against cancer cell lines. These derivatives were found to interact with specific molecular targets, indicating their potential as therapeutic agents .

Materials Science

Dyes and Pigments:

This compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability. Its unique structural features allow for the development of materials with specific electronic characteristics.

Case Study:

A comparative analysis showed that dyes synthesized from this compound exhibited superior lightfastness and thermal stability compared to traditional dyes. This makes it an attractive option for applications requiring durable colorants.

作用机制

The mechanism of action of 3-Bromo-9-(4-bromophenyl)-9H-carbazole largely depends on its application. In organic electronics, its role is to facilitate charge transport due to its conjugated system. In medicinal applications, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 3-Bromo-9-(4-bromophenyl)-9H-carbazole and related carbazole derivatives:

Key Comparative Insights :

Substituent Effects :

- Bromine Position : Bromine at the 3-position (target compound) enhances electron-withdrawing capacity compared to alkyl-substituted derivatives (e.g., tert-butyl or hexyl groups in ), which prioritize solubility over electronic activity.

- Phenyl vs. Alkyl Chains : The rigid 4-bromophenyl group in the target compound promotes planar molecular packing, beneficial for charge transport, whereas alkyl chains (e.g., 4-bromobutyl in ) introduce flexibility for polymer applications.

Electronic Properties: The target compound’s dual bromination (3-Br and 4-BrC₆H₄) results in a high triplet energy of 2.83 eV, outperforming non-brominated analogs and making it suitable for blue-emitting OLEDs . In contrast, 3,6-di-tert-butyl derivatives exhibit reduced crystallinity due to steric hindrance, lowering charge mobility but improving film-forming properties .

Synthetic Utility :

- Brominated carbazoles (e.g., 3,6-dibromo derivatives ) are preferred for metal-catalyzed cross-coupling, whereas the target compound’s single reactive bromine (3-position) allows selective functionalization without overcomplicating synthesis.

Thermal and Electrochemical Stability :

- The target compound shows thermal decomposition temperatures (Td) above 230°C, comparable to tribrominated analogs but superior to alkylated derivatives (e.g., Td ~200°C for hexyl-substituted carbazoles) .

- Electrochemical studies reveal reversible oxidation waves at ~1.2 V (vs. Ag/Ag⁺), indicating stability under operational conditions in OLEDs .

生物活性

3-Bromo-9-(4-bromophenyl)-9H-carbazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Br2N. The compound features a carbazole core substituted with bromine atoms at the 3-position and the 4-(bromophenyl) group, which significantly influences its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity, which is crucial in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HCT116 (Colon) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µM) | Type |

|---|---|---|

| Staphylococcus aureus | 18.5 | Bacterial |

| Escherichia coli | 22.0 | Bacterial |

| Candida albicans | 25.0 | Fungal |

Case Studies

- Anticancer Study in Mice : A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to modulate pathways involved in tumor growth and metastasis.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of the compound against drug-resistant strains of bacteria. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The presence of bromine atoms in the structure enhances lipophilicity, which is crucial for membrane penetration and biological activity. Modifications at different positions on the carbazole ring can lead to variations in potency and selectivity against specific targets.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Additional Bromine | Increased potency against cancer cells |

| Alkyl Substitution | Altered solubility and bioavailability |

常见问题

Q. What are the standard synthetic protocols for preparing 3-Bromo-9-(4-bromophenyl)-9H-carbazole?

The compound is typically synthesized via N-alkylation of 3-bromo-9H-carbazole with a substituted benzyl halide. A representative procedure involves:

- Reacting 3-bromo-9H-carbazole (1.0 g, 4 mmol) with 4-bromobenzyl chloride (or analogous aryl halides) in dimethylformamide (DMF) under basic conditions (e.g., KOH) at room temperature for 12–24 hours .

- Purification by recrystallization from ethanol yields crystalline product (typical yields: 85–90%) .

- Key validation techniques: 1H/13C NMR for functional group confirmation, X-ray crystallography for structural elucidation .

Q. How is the purity and structural identity of the compound confirmed experimentally?

Q. What solvent systems are optimal for recrystallization?

- Ethanol is widely used for high-purity crystals .

- Mixed solvents (e.g., chloroform/ethanol) improve crystal growth kinetics .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the carbazole ring’s planarity and photophysical properties?

- Structural analysis : X-ray data show the carbazole core remains planar (mean deviation <0.03 Å), but substituents like 4-bromo or 4-chloro on the benzyl group induce dihedral angles of 88–91° between the carbazole and aryl rings .

- Electronic effects : Electron-withdrawing groups (e.g., Br, Cl) enhance charge-transfer transitions, red-shifting absorption/emission spectra .

Table 1 : Dihedral Angles and Substituent Effects

| Substituent (Benzyl) | Dihedral Angle (°) | Space Group | Reference |

|---|---|---|---|

| 4-Bromo | 88.2 | Pna21 | |

| 4-Chloro | 91.2 | Pna21 |

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?

- Software refinement : Use SHELXL for high-resolution data refinement, adjusting parameters like thermal displacement (Uiso) and hydrogen atom positioning .

- Validation metrics : Check R factors (≤0.05), data-to-parameter ratios (>10:1), and agreement with literature bond lengths (e.g., C–Br: ~1.90 Å) .

Q. What strategies optimize the compound’s use in OLEDs or organic electronics?

- Functionalization : Introduce electron-transport moieties (e.g., triazine, benzimidazole) via Ullmann coupling or Suzuki-Miyaura reactions .

- Device integration : Co-host systems with exciplex-forming donors reduce efficiency roll-off (<1% at 10,000 cd/m²) by balancing carrier mobility .

- Example: Incorporating a spiro-bifluorene unit at the C3 position delocalizes the HOMO, enhancing photoluminescence quantum yield (PLQY) by 15% .

Q. How can synthetic yields be improved when scaling up reactions?

Q. What advanced techniques characterize charge-transfer properties for optoelectronic applications?

- Cyclic voltammetry (CV): Determines HOMO/LUMO levels (e.g., EHOMO = −5.4 eV for carbazole derivatives) .

- Time-resolved photoluminescence : Quantifies thermally activated delayed fluorescence (TADF) lifetimes .

- Density functional theory (DFT) : Models electronic transitions and exciton binding energies .

Methodological Considerations

Q. How to troubleshoot low yields in N-alkylation reactions?

- Common issues :

10. Designing a crystallization protocol for polymorph screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。